4-Chloro-5,6-dimethylpyrimidin-2-amine
Overview
Description
4-Chloro-5,6-dimethylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family. It is a colorless solid with a melting point of 145-147 °C. This compound has a wide range of applications in scientific research, including its use as a substrate for the synthesis of organic molecules, its ability to act as a ligand in coordination complexes, and its potential therapeutic use as a drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5,6-dimethylpyrimidin-2-amine can be synthesized through various methods. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is efficient and reduces reaction time significantly compared to conventional heating . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under refluxing conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aniline derivatives and thiols, with reactions typically carried out under acidic or basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .
Scientific Research Applications
4-Chloro-5,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Molecular Recognition and Crystallization: It plays a significant role in molecular recognition and crystallization processes, forming various crystalline structures and salts.
Cocrystal Design: The compound is instrumental in the design of cocrystals, enhancing drug properties like solubility and stability.
Antiangiogenic Potential: Derivatives of this compound have been studied for their antiangiogenic properties, which are critical for cancer treatment.
Antifungal Applications: Certain derivatives have shown considerable biological activity against fungi, indicating their potential as antifungal agents.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied as inhibitors of VEGFR-2 kinase, a key target in antiangiogenic therapy. The binding energies and RMSD values indicate the promising potential of these derivatives as therapeutic agents.
Comparison with Similar Compounds
4-Chloro-5,6-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but differs in its methyl group position.
2-Amino-5-methylpyridine: Another similar compound with a different nitrogen atom arrangement in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-5,6-dimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVDLLCVGZDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289996 | |
Record name | 4-chloro-5,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14394-61-7 | |
Record name | 4-Chloro-5,6-dimethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14394-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 66053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14394-61-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-5,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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